1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
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Overview
Description
1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features an ethyl group at the first position, a 4-methoxy-phenoxymethyl group at the second position, and a benzimidazole core structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-benzimidazole and 4-methoxyphenol.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-ethyl-2-(4-hydroxy-phenoxymethyl)-1H-benzoimidazole.
Reduction: Formation of 1-ethyl-2-(4-methoxy-phenoxymethyl)-1,2-dihydro-1H-benzoimidazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways such as the MAP kinase pathway, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-Ethyl-2-(4-hydroxy-phenoxymethyl)-1H-benzoimidazole
- 1-Ethyl-2-(4-chloro-phenoxymethyl)-1H-benzoimidazole
- 1-Ethyl-2-(4-nitro-phenoxymethyl)-1H-benzoimidazole
Comparison: 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-ethyl-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-21-14-10-8-13(20-2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGBIIYFVFVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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